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Compound of Interest

Compound Name: 2,3,4-Trihydroxypentanedioic acid

Cat. No.: B3433929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and

spectrometric data for 2,3,4-trihydroxypentanedioic acid, also known by its synonyms

pentaric acid, ribaric acid, and arabinaric acid. While experimental spectra for this specific

molecule are not readily available in public databases, this document outlines the anticipated

data based on its chemical structure and provides detailed experimental protocols for its

analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy,

and Mass Spectrometry (MS).

Chemical Structure and Properties
2,3,4-Trihydroxypentanedioic acid is a five-carbon dicarboxylic acid with three hydroxyl

groups. Its chemical properties are dictated by the presence of these functional groups, making

it a highly polar and water-soluble compound.

Table 1: Chemical Properties of 2,3,4-Trihydroxypentanedioic Acid
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Property Value

Molecular Formula C₅H₈O₇

Molecular Weight 180.11 g/mol [1]

IUPAC Name 2,3,4-trihydroxypentanedioic acid[1]

Synonyms Pentaric acid, Ribaric acid, Arabinaric acid[1]

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the expected quantitative data from NMR, IR, and Mass Spec

analyses of 2,3,4-trihydroxypentanedioic acid. These predictions are based on the known

spectral characteristics of carboxylic acids and polyhydroxylated aliphatic chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (D₂O, 500 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.0 - 4.5 Multiplet 3H H-2, H-3, H-4

Note: The protons of the carboxylic acid and hydroxyl groups are typically exchanged with

deuterium in D₂O and are therefore not observed.

Table 3: Predicted ¹³C NMR Spectral Data (D₂O, 125 MHz)

Chemical Shift (δ, ppm) Assignment

~170 - 180 C-1, C-5 (Carboxylic acids)

~70 - 80 C-2, C-3, C-4 (CH-OH)

Infrared (IR) Spectroscopy
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The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band due

to hydrogen bonding and a strong C=O stretching band.[2][3][4]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Strong, Broad O-H stretch (Carboxylic acid)

3200-3500 Medium, Broad O-H stretch (Alcohol)

1700-1725 Strong C=O stretch (Carboxylic acid)

1210-1320 Medium C-O stretch

1000-1200 Medium C-O stretch (Alcohol)

Mass Spectrometry (MS)
Mass spectrometry of 2,3,4-trihydroxypentanedioic acid would likely be performed using

electrospray ionization (ESI) in negative ion mode, which is well-suited for acidic compounds.

Table 5: Predicted Mass Spectrometry Data (ESI-)

m/z Ion

179.02 [M-H]⁻

161.01 [M-H-H₂O]⁻

133.01 [M-H-CO₂]⁻

115.00 [M-H-CO₂-H₂O]⁻

Experimental Protocols
The following are detailed methodologies for the spectroscopic and spectrometric analysis of

2,3,4-trihydroxypentanedioic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of the

molecule.

Methodology:

Sample Preparation: Dissolve 5-10 mg of 2,3,4-trihydroxypentanedioic acid in 0.6 mL of

deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Apply a solvent suppression technique to attenuate the residual HDO signal.

Typical parameters: spectral width of 12 ppm, 32 scans, relaxation delay of 2 s.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters: spectral width of 200 ppm, 1024 scans, relaxation delay of 5 s.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing to the internal

standard.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups, particularly the carboxylic acid and hydroxyl

groups.

Methodology:

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3433929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3433929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


KBr Pellet Method: Mix approximately 1 mg of the dry sample with 100-200 mg of dry

potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain fragmentation patterns to support

structural elucidation.

Methodology:

Sample Preparation: Prepare a dilute solution of 2,3,4-trihydroxypentanedioic acid
(approximately 10 µg/mL) in a suitable solvent system, such as a mixture of water and

methanol.

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Data Acquisition:

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
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Operate the mass spectrometer in negative ion mode.

Acquire spectra over a mass range of m/z 50-500.

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the

[M-H]⁻ ion (m/z 179.02) and subjecting it to collision-induced dissociation (CID).

Data Processing: Analyze the resulting mass spectra to identify the molecular ion and

characteristic fragment ions.

Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the comprehensive spectroscopic and

spectrometric analysis of an organic acid like 2,3,4-trihydroxypentanedioic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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